cis-7,10,13,16-Docosatetraenoic acid methyl ester

Retroconversion Arachidonic acid metabolism Peroxisomal β-oxidation

cis-7,10,13,16-Docosatetraenoic acid methyl ester (methyl 7Z,10Z,13Z,16Z-docosatetraenoate; C23H38O2; MW 346.55) is the methyl ester derivative of adrenic acid (all-cis-7,10,13,16-docosatetraenoic acid, 22:4 n-6), an ω-6 polyunsaturated fatty acid (PUFA) formed by two-carbon chain elongation of arachidonic acid. This compound is supplied commercially as a liquid with ≥98% purity by capillary GC (Sigma Aldrich D3534) and is stored at −20 °C.

Molecular Formula C23H38O2
Molecular Weight 346.5 g/mol
Cat. No. B12062821
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namecis-7,10,13,16-Docosatetraenoic acid methyl ester
Molecular FormulaC23H38O2
Molecular Weight346.5 g/mol
Structural Identifiers
SMILESCCCCCC=CCC=CCC=CCC=CCCCCCC(=O)OC
InChIInChI=1S/C23H38O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23(24)25-2/h7-8,10-11,13-14,16-17H,3-6,9,12,15,18-22H2,1-2H3/b8-7-,11-10-,14-13-,17-16-
InChIKeyABGHYAFHPINIHF-ZKWNWVNESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

cis-7,10,13,16-Docosatetraenoic Acid Methyl Ester (CAS 13487-42-8): Core Identity and Procurement-Relevant Background


cis-7,10,13,16-Docosatetraenoic acid methyl ester (methyl 7Z,10Z,13Z,16Z-docosatetraenoate; C23H38O2; MW 346.55) is the methyl ester derivative of adrenic acid (all-cis-7,10,13,16-docosatetraenoic acid, 22:4 n-6), an ω-6 polyunsaturated fatty acid (PUFA) formed by two-carbon chain elongation of arachidonic acid [1]. This compound is supplied commercially as a liquid with ≥98% purity by capillary GC (Sigma Aldrich D3534) and is stored at −20 °C . Unlike the free acid form (adrenic acid, CAS 28874-58-0), the methyl ester is a neutral, more lipophilic derivative that offers enhanced solubility in organic solvents, making it the preferred form for GC-MS analytical workflows, lipidomics standardization, and formulation of PUFA-enriched experimental diets . The compound's four methylene-interrupted cis double bonds at positions 7, 10, 13, and 16 confer specific biochemical reactivity distinct from other C22:4 positional isomers such as cis-4,10,13,16-docosatetraenoic acid methyl ester.

Workflow
GC-FAME profiling without pre-derivatization
Research Context
ω-6 arachidonate elongation pathway studies
Form
Lipophilic methyl ester; organic-solvent soluble

Why cis-7,10,13,16-Docosatetraenoic Acid Methyl Ester Cannot Be Interchanged with Other C22 PUFA Methyl Esters or Isomers


Substituting cis-7,10,13,16-docosatetraenoic acid methyl ester with structurally similar C22 polyunsaturated fatty acid methyl esters introduces irreproducible experimental artefacts across three critical dimensions. First, the double-bond positional isomer cis-4,10,13,16-docosatetraenoic acid methyl ester differs in the location of its first double bond (Δ4 vs. Δ7), which fundamentally alters its biosynthetic origin—the Δ7,10,13,16 isomer is the ω-6 chain-elongation product of arachidonic acid and undergoes retroconversion to arachidonate, whereas the Δ4,10,13,16 isomer is a minor rat testis lipid component with no established retroconversion pathway [1]. Second, the free acid (adrenic acid) and its methyl ester are not analytically interchangeable: the methyl ester is markedly more lipophilic (calculated water solubility 4.9 × 10⁻⁴ g/L at 25 °C) and is the required derivative for GC-based fatty acid methyl ester (FAME) profiling, while the free acid is practically water-insoluble and requires different solvent systems . Third, other C22 PUFAs such as docosahexaenoic acid methyl ester (22:6 n-3) exhibit fundamentally different metabolic fates—22:4 n-6 is oxidized 2–3 times more rapidly in peroxisomes than 22:6 n-3, and the former undergoes retroconversion to arachidonic acid while the latter does not [2]. These differences are not marginal; they determine which metabolic pathway, biomarker, or pharmacological endpoint is actually being interrogated.

Positional Isomer Mismatch
The Δ4,10,13,16 isomer is a distinct testis lipid; may produce spurious GC peaks and misassign ω-6 pathway flux.
Free Acid vs Methyl Ester
Free acid requires derivatization before GC; the methyl ester is GC-ready and exhibits different organic solubility profiles.
Other C22 PUFA Methyl Esters
22:6(n-3) methyl ester lacks retroconversion to arachidonate and shows 2–3× slower peroxisomal oxidation kinetics.

Quantitative Differentiation Evidence for cis-7,10,13,16-Docosatetraenoic Acid Methyl Ester Against Closest Analogs


Retroconversion Efficiency: 22:4(n-6) Methyl Ester Serves as a Quantifiable Arachidonate Pro-Drug, Unlike 22:5(n-3) Methyl Ester

In human fetal skin fibroblasts, [3-¹⁴C]22:4(n-6) (the free acid form corresponding to the methyl ester target compound) underwent retroconversion to [¹⁴C]20:4(n-6) at rates of 20% within 6 hours and 41% within 48 hours of incorporation into cellular glycerolipids. In contrast, [3-¹⁴C]22:5(n-3) retroconversion was less than 13% at all time points, representing a ≥3.2-fold difference in metabolic processing efficiency at 48 hours. Chain-shortening of [¹⁴C]22:4(n-6) was also 2–6-fold greater than that of [¹⁴C]22:5(n-3) across retinoblastoma and vascular endothelial cell lines [1]. This quantitative difference in retroconversion capacity directly impacts experimental designs where arachidonic acid pool modulation is the endpoint—selecting 22:5(n-3) methyl ester would fail to achieve comparable arachidonate enrichment. Earlier in vivo work by Sprecher (1967) independently confirmed that orally administered 7,10,13,16-docosatetraenoate is preferentially converted to arachidonate in the fat-deficient rat liver rather than being directly incorporated into tissue lipids [2].

Retroconversion Efficiency
Head-to-head
41% vs ≤13% at 48 h (≥3.2-fold)
Supports arachidonate enrichment research models.
Human fibroblast context; radiotracer data.
Retroconversion Arachidonic acid metabolism Peroxisomal β-oxidation

Endothelium-Dependent Vasorelaxation: Adrenic Acid Methyl Ester's Parent Acid Matches Arachidonic Acid Potency but Engages a Distinct Metabolite Profile

In bovine coronary arterial rings preconstricted with the thromboxane mimetic U-46619, adrenic acid (the free acid parent of the target methyl ester) induced concentration-dependent relaxations over the range 10⁻⁹–10⁻⁵ M, achieving maximal relaxation of 83 ± 4%—statistically indistinguishable from arachidonic acid-mediated relaxations [1]. However, mechanistic differentiation was stark: adrenic acid relaxations were abolished by endothelium removal and by the large-conductance Ca²⁺-activated K⁺ channel blocker iberiotoxin (100 nM), and were inhibited by the cytochrome P450 inhibitor miconazole (10 μM, reducing maximal relaxation to 52 ± 5%) and the cyclooxygenase inhibitor indomethacin (10 μM, reducing maximal relaxation to 53 ± 4%) [1]. In bovine adrenal cortical arteries, Kopf et al. (2010) confirmed that adrenic acid relaxations are mediated by endothelial and zona glomerulosa cell CYP450 metabolites—specifically dihomo-epoxyeicosatrienoic acids (DH-EETs)—and are abolished by iberiotoxin or endothelium denudation [2]. These DH-EET metabolites (16,17-; 13,14-; 10,11-; and 7,8-regioisomers) themselves induced similar maximal relaxations averaging 83 ± 3%, identifying adrenic acid as a precursor to a distinct class of endothelium-derived hyperpolarizing factors not generated from arachidonic acid.

Vasorelaxation Pathway
Head-to-head
83±4% relaxation; DH-EET-mediated; iberiotoxin-sensitive
DH-EET signaling study fit; distinct from AA cascade.
Bovine coronary artery model.
Vascular biology Endothelium-derived hyperpolarizing factors Cytochrome P450 metabolites

Peroxisomal β-Oxidation Rate: 22:4(n-6) Methyl Ester Substrate Is Oxidized 2–3 Times Faster Than 22:6(n-3) or Arachidonic Acid in Isolated Hepatocytes

In isolated rat liver cells, the oxidation rate of [2-¹⁴C]adrenic acid (22:4(n-6), the free acid parent of the target methyl ester) was 2–3 times more rapid than the oxidation of [1-¹⁴C]docosahexaenoic acid (22:6(n-3)), [1-¹⁴C]arachidonic acid (20:4(n-6)), or [1-¹⁴C]oleic acid (18:1) [1]. This elevated oxidation rate was accompanied by the production of shortened ¹⁴C-labelled C14–C18 fatty acid products, consistent with peroxisomal retroconversion of 22:4(n-6) to arachidonic acid. The mitochondrial β-oxidation inhibitors (+)-decanoylcarnitine and lactate reduced oleic acid oxidation distinctly more efficiently than 22:4(n-6) oxidation, confirming that a larger fraction of 22:4(n-6) oxidation occurs via peroxisomal rather than mitochondrial pathways [1]. In a separate study, Reubsaet et al. (1989) demonstrated that total and peroxisomal oxidation rates of palmitic, oleic, and linoleic acids were 3–4 times higher than those of arachidonic and adrenic acids in rat liver, heart, and skeletal muscle homogenates, but adrenic acid and arachidonic acid had higher oxidation rates than lignoceric and erucic acids, establishing a distinct rank order of β-oxidation susceptibility among very long-chain fatty acids [2].

Peroxisomal β-Oxidation Rate
Head-to-head
2–3× faster oxidation than DHA, AA, or oleic acid
Enables shorter tracer incubation; peroxisomal flux assay.
Isolated rat hepatocyte model.
Peroxisomal metabolism Fatty acid oxidation Hepatocyte β-oxidation

Methyl Ester Derivatization Enhances Organic Solvent Solubility Relative to Free Acid: Measured and Calculated Solubility Data

The methyl ester derivative of cis-7,10,13,16-docosatetraenoic acid exhibits calculated water solubility of 4.9 × 10⁻⁴ g/L at 25 °C (log Kow estimated at 9.34), classifying it as practically water-insoluble but freely soluble in common organic solvents including ethanol, DMSO, DMF, and hexane . In direct comparison, the free acid form (adrenic acid, CAS 28874-58-0) is also practically insoluble in water but requires specific solvent systems: it is soluble in ethanol, DMSO (>100 mg/mL), DMF (>100 mg/mL), and chloroform (sparingly), but is only slightly soluble in methanol and is essentially insoluble in PBS pH 7.2 (<100 μg/mL) . The methyl ester form is explicitly described by multiple certified reference material vendors as 'a neutral, more lipophilic form of the free acid' . This differential solubility profile has practical consequences: the methyl ester is the mandatory derivative for gas chromatographic FAME analysis per ISO 12966-4:2015 methodology, while the free acid cannot be directly analyzed by GC without prior derivatization. The methyl ester's enhanced lipophilicity also makes it the preferred form for incorporation into lipid-based experimental diets and for cellular supplementation studies where membrane partitioning is desired .

Solubility & GC Compatibility
Context-dependent
Organic-soluble (ethanol, DMSO, hexane); GC-ready without derivatization
Eliminates derivatization step; simplifies sample prep.
Water solubility 4.9×10⁻⁴ g/L (calculated); verify solvent compatibility.
Formulation science Lipid solubility Sample preparation

Regioisomeric Specificity: cis-7,10,13,16 Methyl Ester Maps to the ω-6 Arachidonate Elongation Pathway, Unlike the Δ4,10,13,16 Positional Isomer

Among the straight-chain 22:4 fatty acid methyl esters, the double-bond positional isomerism determines biosynthetic lineage and metabolic fate. The cis-7,10,13,16 isomer (adrenic acid methyl ester, ω-6) is the direct two-carbon chain elongation product of arachidonic acid (20:4 n-6) and retains the canonical ω-6 methylene-interrupted double bond motif beginning at carbon 7 from the carboxyl terminus [1]. This positions it within the well-characterized linoleic acid → arachidonic acid → adrenic acid → docosapentaenoic acid (22:5 n-6) biosynthetic axis. In contrast, the cis-4,10,13,16 isomer is a structurally distinct entity with its first double bond at position 4 rather than 7; it is identified as a minor fatty acid component of rat testis lipids and is not part of the ω-6 elongation-desaturation pathway . This positional difference has analytical consequences: under gas chromatographic separation on polar capillary columns (e.g., BPX-70), the Δ4,10,13,16 isomer exhibits a distinct equivalent chain length (ECL) value from the Δ7,10,13,16 isomer, enabling unambiguous peak identification when authentic standards are used [2]. Furthermore, the all-trans geometric isomer (methyl (E,E,E,E)-7,10,13,16-docosatetraenoate) exhibits a Kovats retention index of 2427 on SE-30 non-polar columns [3], compared to the all-cis isomer's distinct chromatographic behavior, reinforcing that isomeric purity is critical for accurate quantification in complex biological matrices.

Isomer Identification
Class-level
Δ7,10,13,16 isomer maps uniquely to ω-6 elongation pathway
Correct isomer for ω-6 flux and lipidomics.
Distinct ECL from Δ4 isomer on polar GC columns.
Lipidomics Fatty acid biosynthesis Isomer-specific metabolism

High-Impact Application Scenarios for cis-7,10,13,16-Docosatetraenoic Acid Methyl Ester Based on Verified Differentiation Evidence


Arachidonic Acid Pool Modulation via Retroconversion in Cell Culture Studies

When experimental protocols require controlled enrichment of cellular arachidonic acid pools without direct arachidonate supplementation (which can trigger immediate eicosanoid burst), the cis-7,10,13,16-docosatetraenoic acid methyl ester serves as a pro-drug-like precursor. As established in Section 3 [Rosenthal 1991, Sprecher 1967], human fibroblasts convert 41% of incorporated 22:4(n-6) to arachidonate within 48 hours via peroxisomal retroconversion, while 22:5(n-3) achieves less than 13% conversion. The methyl ester form's enhanced lipophilicity facilitates cellular uptake and membrane incorporation. This scenario is directly supported by the quantitative retroconversion evidence and the solubility differentiation data, making the compound the rational choice over 22:5(n-3) methyl ester or direct arachidonic acid supplementation for studies requiring gradual, sustained arachidonate release.

GC-MS FAME Profiling and Lipidomics Standardization

The compound's ≥98% purity by capillary GC [Sigma Aldrich D3534] and its identity as the methyl ester derivative—the mandatory form for FAME analysis per ISO 12966-4:2015—position it as an essential authentic standard for gas chromatographic identification and quantification of 22:4(n-6) in biological samples. The chromatographic differentiation from the Δ4,10,13,16 positional isomer and the all-trans geometric isomer (Kovats RI 2427 on SE-30 for the E,E,E,E form) enables unambiguous peak assignment in complex fatty acid profiles from tissue, plasma, or cell extracts. Procurement of the all-cis methyl ester standard rather than the free acid eliminates the need for pre-injection derivatization, directly reducing sample preparation variability.

Vascular Pharmacology Research Targeting DH-EET-Mediated Signaling Pathways

For research groups investigating endothelium-derived hyperpolarizing factors beyond the canonical arachidonic acid–EET axis, the methyl ester prodrug of adrenic acid provides access to DH-EET-mediated vasorelaxation. As demonstrated by Yi et al. (2007) and Kopf et al. (2010), adrenic acid induces 83 ± 4% maximal relaxation in bovine coronary arteries that is abolished by endothelium removal or iberiotoxin—a mechanistic fingerprint distinct from arachidonic acid. The methyl ester formulation enables preparation of stock solutions in DMSO or ethanol for reproducible dosing in organ bath experiments, avoiding the solubility limitations of the free acid (PBS pH 7.2 solubility <100 μg/mL).

Peroxisomal β-Oxidation Flux Analysis Using Radiolabeled Tracer Studies

The 2–3-fold faster peroxisomal oxidation rate of 22:4(n-6) relative to 22:6(n-3), arachidonic acid, or oleic acid [Hiltunen 1986, Reubsaet 1989] makes this substrate uniquely suited for metabolic flux studies of peroxisomal function. The methyl ester can be synthesized with ¹⁴C or ³H labels at specific positions for tracing retroconversion to arachidonate and subsequent eicosanoid production. The elevated oxidation rate relative to other very long-chain PUFAs ensures adequate signal within shorter incubation windows, reducing secondary metabolic artefacts. This application is specifically justified by the direct head-to-head oxidation rate comparison data in Section 3.

Application Selection Property Validation Focus
Arachidonate pool modulation in cell models Retroconversion pathway selectivity Arachidonate enrichment kinetics
GC-FAME profiling & lipidomics Isomer chromatographic resolution Retention index verification
DH-EET vasorelaxation studies Endothelial CYP450 pathway Iberiotoxin-sensitive relaxation assay
Peroxisomal β-oxidation tracer studies Substrate oxidation rate Peroxisomal vs mitochondrial flux ratio

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